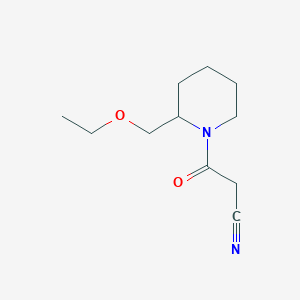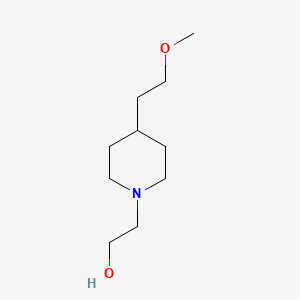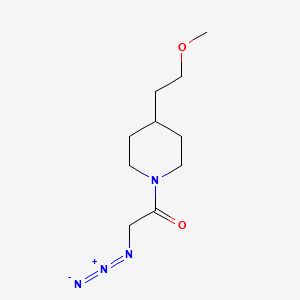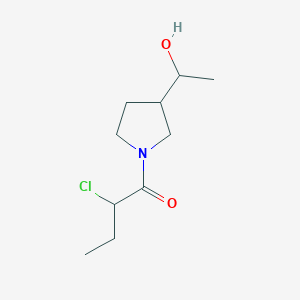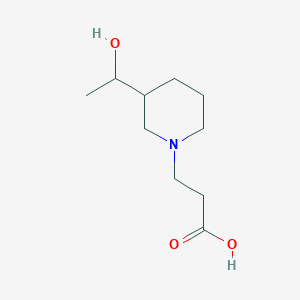
2-氯-3-(4-(2-甲氧基乙基)哌啶-1-基)吡嗪
描述
“2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine” is a versatile chemical compound with potential applications in scientific research. It’s offered by various chemical suppliers .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine” are not detailed in the search results, related compounds such as pinacol boronic esters have been reported to undergo catalytic protodeboronation .科学研究应用
二肽基肽酶 IV 抑制剂
二肽基肽酶 IV (DPP IV) 抑制剂在 2 型糖尿病的治疗中备受关注。对吡嗪类化合物的研究(包括与指定化学品相似的结构)突出了它们在抑制 DPP IV 中的潜力。这些抑制剂通过防止肠促胰岛素降解物分子的降解,从而促进胰岛素分泌,发挥着至关重要的作用。寻找完美的 DPP IV 抑制剂涉及找到一种选择性抑制该酶的分子,而不会影响其与其他蛋白质或底物的相互作用 (Mendieta, Tarragó, & Giralt, 2011)。
吡嗪衍生物:专利综述
吡嗪衍生物是芳香杂环化合物,以其多样的药理特性而闻名。这些化合物存在于自然界中,并已合成用于各种应用,包括抗菌、抗真菌、抗炎和抗癌活性。吡嗪衍生物的多功能性使其成为研究人员开发具有临床相关性的化合物的兴趣日益增加的主题 (Ferreira & Kaiser, 2012)。
吡嗪生成的对策
在食品工业中,吡嗪有助于食品的坚果味和烤味。通过美拉德反应控制吡嗪生成的研究所对增强理想风味同时最大程度地减少有害副产物的产生具有影响。这一研究方向涉及修改反应物、反应条件和探索新技术以管理食品加工中的吡嗪水平 (Yu 等,2021)。
吡嗪和吩嗪杂环在药物发现中的应用
探索吡嗪和吩嗪杂环在药物发现中的应用强调了它们在多种疾病中潜在的治疗价值。这些化合物表现出显着的生物活性,包括抗菌和抗肿瘤作用,可用于开发新药。对这些杂环的综述展示了它们在医学中的重要性以及它们对未来治疗应用的希望 (Huigens 等,2022)。
作用机制
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a wide range of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and any modifications it may have.
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain a piperidine ring are involved in modulating neurotransmitter systems in the brain, such as the dopaminergic, serotonergic, and cholinergic systems .
生化分析
Biochemical Properties
2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with Pseudomonas fluorescens lipase, an enzyme that catalyzes the hydrolysis of ester bonds . The nature of this interaction involves the binding of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine to the active site of the enzyme, leading to the inhibition of its catalytic activity. This interaction highlights the potential of this compound as an enzyme inhibitor, which could be useful in various biochemical applications.
Cellular Effects
The effects of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine has been found to alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to the inhibition of their activity . This inhibition can result in the disruption of various biochemical pathways, ultimately affecting cellular function. Additionally, 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, thereby altering its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine vary with different dosages in animal models. At lower doses, this compound has been found to exhibit minimal toxic effects, while higher doses can lead to significant adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or cellular response. Additionally, high doses of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine have been associated with toxic effects, including cellular damage and disruption of normal physiological functions.
Metabolic Pathways
2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components
Transport and Distribution
The transport and distribution of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine within cells and tissues are essential factors that influence its activity and function. This compound is transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its biochemical effects. The distribution of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine within tissues also determines its overall impact on physiological processes.
Subcellular Localization
The subcellular localization of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine is a critical determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus Targeting signals and post-translational modifications play a role in directing 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine to these compartments, where it can interact with enzymes, proteins, and other biomolecules
属性
IUPAC Name |
2-chloro-3-[4-(2-methoxyethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-17-9-4-10-2-7-16(8-3-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFINHHSTWKXMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


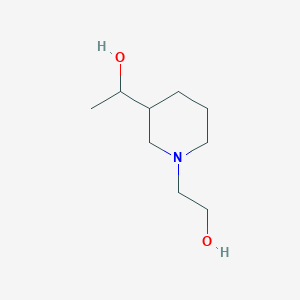
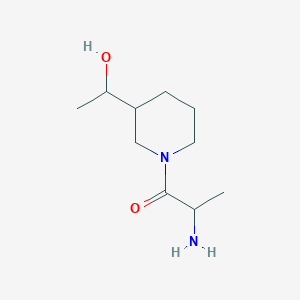


![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)


